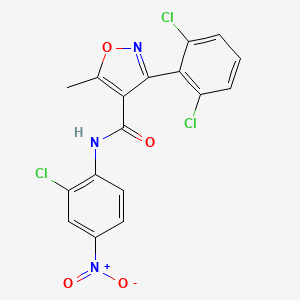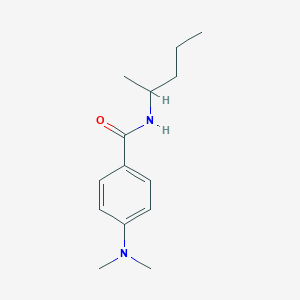![molecular formula C19H18ClNO B4963285 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one](/img/structure/B4963285.png)
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one is a chemical compound that belongs to the family of cyclohexenones. It is commonly known as Clomiphene or Clomid and is widely used in the field of reproductive medicine. Clomiphene is a selective estrogen receptor modulator (SERM) that is used to induce ovulation in women who have difficulty conceiving due to anovulation or irregular menstrual cycles. In addition, Clomiphene is also used to treat male infertility by increasing the production of testosterone.
Mécanisme D'action
Clomiphene acts as a 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one by binding to estrogen receptors in the hypothalamus, pituitary gland, and ovary. This results in an increase in the production of follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which are essential for ovulation. In men, Clomiphene stimulates the production of testosterone by increasing the secretion of LH.
Biochemical and physiological effects:
The biochemical and physiological effects of Clomiphene are primarily related to its ability to increase the production of FSH and LH. This results in the development of ovarian follicles, ovulation, and the production of estrogen and progesterone. In men, Clomiphene increases the production of testosterone, which can improve sperm count and motility.
Avantages Et Limitations Des Expériences En Laboratoire
Clomiphene has several advantages for use in lab experiments, including its ability to induce ovulation in animals for reproductive studies. However, it is important to note that Clomiphene can have variable effects on different animal species and may not be suitable for all experiments. In addition, Clomiphene can have potential side effects on animal health, such as ovarian cysts and uterine tumors.
Orientations Futures
There are several potential future directions for the use of Clomiphene in scientific research. One area of interest is the potential use of Clomiphene in the treatment of male infertility, as it has shown promising results in increasing testosterone production. Additionally, further investigation into the anti-estrogenic effects of Clomiphene may lead to its use in breast cancer treatment. Finally, the potential use of Clomiphene in the treatment of PCOS and other hormonal disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of Clomiphene involves several steps, including the condensation of 4-chloroaniline with 4-methylacetophenone to form 4-chloro-α,α-dimethylphenylacetonitrile. This intermediate is then converted to 3-[(4-chlorophenyl)amino]-5-(4-methylphenyl)-2-cyclohexen-1-one through a series of reactions involving reduction, cyclization, and oxidation.
Applications De Recherche Scientifique
Clomiphene has been extensively studied for its use in inducing ovulation in women with infertility. It has also been investigated for its potential use in treating male infertility, hypogonadism, and polycystic ovary syndrome (PCOS). In addition, Clomiphene has been studied for its potential use in breast cancer treatment, as it has been shown to have anti-estrogenic effects.
Propriétés
IUPAC Name |
3-(4-chloroanilino)-5-(4-methylphenyl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO/c1-13-2-4-14(5-3-13)15-10-18(12-19(22)11-15)21-17-8-6-16(20)7-9-17/h2-9,12,15,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGKCIDKXJHTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=CC(=O)C2)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)amino]-5-(4-methylphenyl)cyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4963221.png)
![methyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4963227.png)
![(3'R*,4'R*)-1'-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4963229.png)

![4-[2-(1,2-dihydro-1-acenaphthylenylthio)ethyl]-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B4963236.png)
![2-[3-(1H-1,2,3-benzotriazol-1-yl)-3-oxopropyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4963241.png)
![N-[4-(aminocarbonyl)phenyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4963247.png)
![ethyl 4-{[1-ethyl-5-(2-furoylamino)-1H-benzimidazol-2-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4963248.png)
amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4963252.png)
![4-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4963264.png)

![1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4963291.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4963298.png)